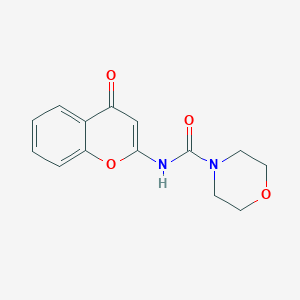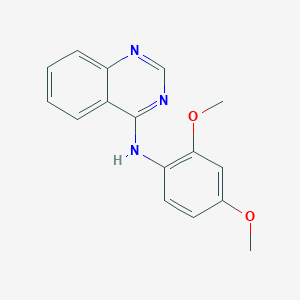![molecular formula C15H17N3OS B5541527 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5541527.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide derivatives, including compounds with pyrimidinyl and phenyl groups, are of significant interest in scientific research due to their diverse biological activities and potential applications in medicinal chemistry. The specific compound you've mentioned belongs to this broader class of chemicals, which have been explored for various therapeutic and industrial applications.
Synthesis Analysis
The synthesis of acetamide derivatives often involves multi-step chemical reactions, including the formation of amide bonds and the introduction of specific functional groups through substitution reactions. For instance, the synthesis of pyrimido[4,5-b]quinolines and thiopyrimido[4,5-b]quinolines from barbituric acid derivatives exemplifies the complexity and the variety of synthetic routes available for constructing such molecules (Nandha Kumar et al., 2001).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is critical for their biological activity and chemical properties. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly employed to analyze and predict the structure-activity relationships (SAR) of these compounds. For example, the stereochemistry of phenylpiracetam and its methyl derivative has been investigated to understand its pharmacological profile, highlighting the importance of molecular structure in determining biological efficacy (Veinberg et al., 2015).
Chemical Reactions and Properties
Acetamide derivatives can undergo various chemical reactions, including hydrolysis, oxidation, and reduction, affecting their chemical stability and biological activity. The reactivity of the amide bond and the presence of other functional groups play a crucial role in these processes. For instance, the metabolism and degradation pathways of acetaminophen, a well-known acetamide derivative, have been extensively studied, revealing complex biochemical transformations (Qutob et al., 2022).
Applications De Recherche Scientifique
Synthesis and Characterization of Heterocyclic Compounds
The compound has been a focal point in the synthesis and characterization of novel heterocyclic compounds. For instance, Davoodnia et al. (2009) explored the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with isocyanates under microwave irradiation, leading to the synthesis of thieno[2,3-d]pyrimidines. These reactions are significant for developing new materials and pharmaceuticals due to the versatile properties of thieno[2,3-d]pyrimidines (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).
Antimicrobial and Pharmacological Evaluations
Severina et al. (2020) conducted a study on S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents, showcasing the potential of such compounds in medical applications. Their synthesis and subsequent pharmacological evaluation underline the role of these compounds in developing new therapeutic agents (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
Crystal Structure Analysis
The detailed crystal structure analysis of derivatives similar to 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(3-methylphenyl)acetamide provides insights into their molecular configuration and potential interactions in biological systems. Subasri et al. (2016) investigated the crystal structures of closely related compounds, offering a foundational understanding of their chemical behavior and potential for drug design (Subasri, Timiri, Sinha Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Safety and Hazards
Sigma-Aldrich provides this compound to researchers but does not collect analytical data for it . Therefore, the buyer assumes responsibility to confirm product identity and/or purity . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-10-5-4-6-13(7-10)18-14(19)9-20-15-16-11(2)8-12(3)17-15/h4-8H,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFAJECELSYMLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5541450.png)


![(1S*,5R*)-3-(3-acetylbenzoyl)-6-(cyclobutylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541479.png)


![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)
![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)


![2-[(3-bromophenyl)(4-hydroxy-2-oxo-2H-thiochromen-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5541521.png)

![N-benzyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5541543.png)
![N-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5541545.png)